2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
This compound, also known by its IUPAC name 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide) , belongs to the class of quinazoline derivatives. It features a sulfanyl group and a hydrazide moiety, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While not widely used industrially, small-scale synthesis in research laboratories provides access to this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the quinazoline ring can undergo oxidation reactions.
Reduction: Reduction of the quinazoline ring or the carbonyl group is possible.
Substitution: The bromine atom on the phenyl ring is susceptible to substitution reactions.
Hydrazine Reactions: The hydrazine moiety can participate in various reactions.
Reagents: Thionyl chloride, hydrazine hydrate, acyl chlorides, and bromine.
Conditions: Reflux, inert atmosphere, and appropriate solvents.
- The primary product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor agent due to its quinazoline scaffold.
Biological Studies: Investigations focus on its interactions with enzymes and receptors.
Industry: Its use in organic synthesis and as a building block for more complex molecules is under scrutiny.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its combination of a quinazoline core, sulfanyl group, and hydrazide functionality sets it apart.
Similar Compounds: Other quinazoline derivatives, such as 4-[(4-bromophenyl)sulfonyl]-1-piperazinylacetohydrazide , 2-{(E)-[({4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid , and 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide .
Properties
Molecular Formula |
C23H18BrN5O2S2 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
1-[[2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H18BrN5O2S2/c24-15-10-12-17(13-11-15)29-21(31)18-8-4-5-9-19(18)26-23(29)33-14-20(30)27-28-22(32)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)(H2,25,28,32) |
InChI Key |
MQZFKFSHSNJJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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